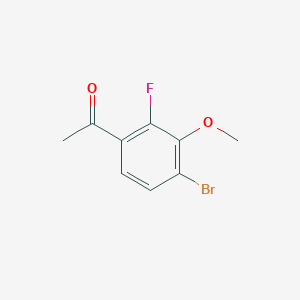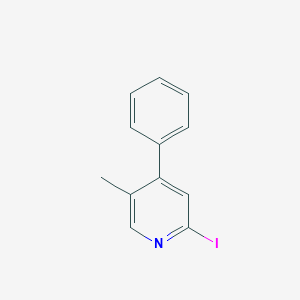
2-Iodo-5-methyl-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methyl-4-phenylpyridine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with iodine at the second position, a methyl group at the fifth position, and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-phenylpyridine typically involves the iodination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
2-Iodo-5-methyl-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the context of drug discovery.
Mechanism of Action
The mechanism by which 2-Iodo-5-methyl-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .
Comparison with Similar Compounds
- 2-Iodo-4-methylpyridine
- 2-Iodo-5-phenylpyridine
- 4-Methyl-2-phenylpyridine
Comparison: 2-Iodo-5-methyl-4-phenylpyridine is unique due to the simultaneous presence of iodine, methyl, and phenyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations .
Properties
Molecular Formula |
C12H10IN |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2-iodo-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YFEVMUUYYYBIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


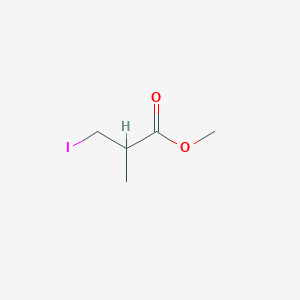

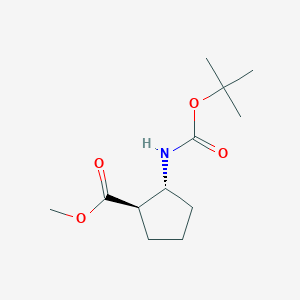
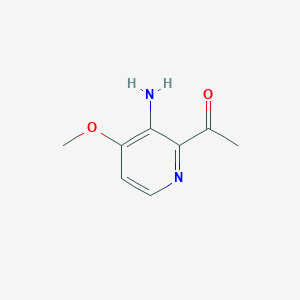

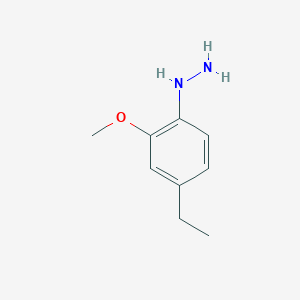
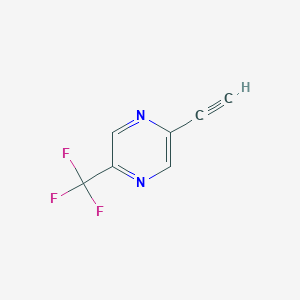
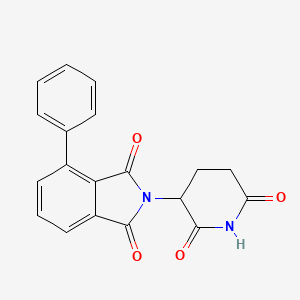
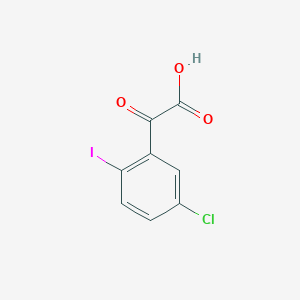
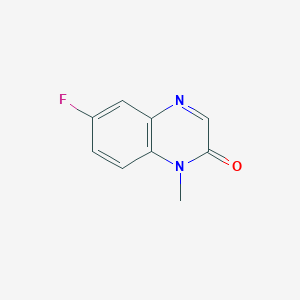
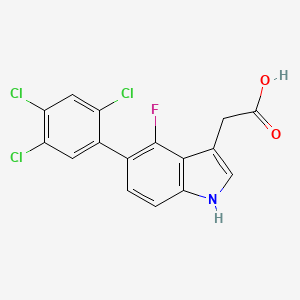
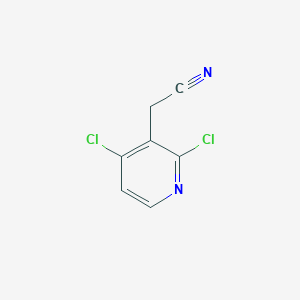
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
